molecular formula C27H29N3O3 B7792296 N-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-L-phenylalanine

N-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-L-phenylalanine

Cat. No.: B7792296
M. Wt: 443.5 g/mol
InChI Key: FEHOYYCHUGPMJK-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-L-phenylalanine is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-L-phenylalanine typically involves multiple steps, starting with the reaction of diphenylmethylamine with piperazine to form the piperazine derivative. This intermediate is then reacted with L-phenylalanine under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH).

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-L-phenylalanine is studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, contributing to the understanding of biological processes.

Medicine: This compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which N-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-L-phenylalanine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • N-{[4-(Diphenylmethyl)-1-piperazinyl]carbonyl}-L-leucine

  • Piperazine derivatives such as trimetazidine and ranolazine

Uniqueness: N-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-L-phenylalanine stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture distinguishes it from other similar compounds.

Biological Activity

N-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-L-phenylalanine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a diphenylmethyl group and a carbonyl moiety linked to L-phenylalanine. Its structure can be represented as follows:

C20H24N2O2\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{2}

The synthesis typically involves multi-step organic reactions, including the formation of the piperazine derivative followed by coupling with L-phenylalanine. Various synthetic approaches have been documented, focusing on optimizing yields and purity while minimizing side reactions.

Biological Activity Overview

The biological activity of this compound has been studied in several contexts:

1. Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) reported as low as 11.53 μM in some studies .

2. Antiviral Properties

In a study assessing antiviral activity, piperazine derivatives were identified as modulators of HIV-1 capsid assembly, demonstrating potential for therapeutic applications in HIV treatment . The specific mechanisms include interference with viral replication processes.

3. Neuropharmacological Effects

Piperazine-based compounds have been investigated for their effects on neurotransmitter systems, particularly as antagonists at muscarinic receptors. This suggests potential applications in treating neurodegenerative diseases or psychiatric disorders .

Case Study 1: Antimycobacterial Activity

A series of experiments evaluated the efficacy of various piperazine derivatives, including those structurally related to this compound, against Mtb strains. The study highlighted that bulky lipophilic moieties significantly enhanced antimicrobial activity, with one compound achieving an inhibition rate of 98% at a concentration of 11.53 μM .

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral activity against HIV-1, where several piperazinone derivatives were synthesized and tested using MTT assays. The results indicated that certain modifications to the phenylalanine structure improved antiviral potency, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Research Findings and Data Tables

Property Value
Molecular FormulaC20H24N2O2
Antimicrobial MIC11.53 μM (against Mtb)
Antiviral ActivityEffective against HIV-1
Neuropharmacological RoleMuscarinic receptor antagonist

Properties

IUPAC Name

(2S)-2-[(4-benzhydrylpiperazine-1-carbonyl)amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c31-26(32)24(20-21-10-4-1-5-11-21)28-27(33)30-18-16-29(17-19-30)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-25H,16-20H2,(H,28,33)(H,31,32)/t24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHOYYCHUGPMJK-DEOSSOPVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.